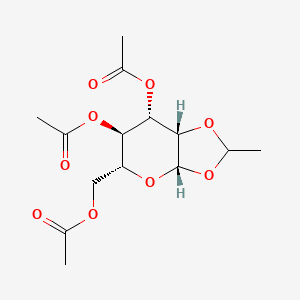![molecular formula C₁₅H₅D₁₀NO₂S B1140786 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide CAS No. 1219804-30-4](/img/structure/B1140786.png)
2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide (hereafter referred to as “BPDMSA”) is a chemical compound that has recently been studied for its potential applications in research and laboratory experiments. BPDMSA is a highly versatile compound, which can be used in a variety of different scientific applications. BPDMSA is a sulfur-containing compound, which is composed of a sulfur atom, two carbon atoms, and five hydrogen atoms. BPDMSA is an important compound for scientific research, as it has several unique properties that make it useful for a variety of different experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
One of the main concerns surrounding chemicals like 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide is their environmental persistence and potential toxicity. Studies have highlighted the endocrine-disrupting properties of similar compounds, which can interfere with hormonal systems in wildlife and humans. For instance, bisphenol A (BPA), a structurally similar compound, has been restricted due to its reproductive toxicity and endocrine-disrupting properties. Research indicates that alternatives to BPA, including various bisphenols and related compounds, also exhibit endocrine-disrupting potential and reproductive toxicity, raising concerns about their safety for public health, particularly for vulnerable populations like children and pregnant women (Shalenie P. den Braver-Sewradj et al., 2020).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of complex molecules is crucial for assessing their biological effects and potential risks. For example, the metabolism of disulfiram and its metabolites, which share functional groups with 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide, involves multiple pathways including oxidation, reduction, and conjugation. These metabolic processes can influence the compound's toxicity and interaction with biological systems (B. Johansson, 1992).
Epigenetic and Developmental Effects
Epigenetic alterations caused by environmental chemicals are of significant interest due to their potential long-term effects on gene expression and disease susceptibility. Bisphenol A, for example, has been shown to cause epigenetic changes leading to adverse developmental and reproductive outcomes. This highlights the importance of researching the epigenetic effects of similar compounds to understand their full impact on health and development (M. Kundakovic and F. Champagne, 2011).
Occupational Exposure and Health Risks
The occupational exposure to chemicals with endocrine-disrupting potential, including bisphenol A and phthalates, poses significant health risks. Workers in industries using these chemicals have been found to have higher levels of exposure, which is associated with adverse health outcomes such as sexual dysfunction, hormonal imbalances, and potential effects on offspring. This underscores the need for regulatory measures and safer alternatives in industrial applications (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Eigenschaften
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678718 |
Source


|
| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Armodafinil D10 | |
CAS RN |
1219804-30-4 |
Source


|
| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)






